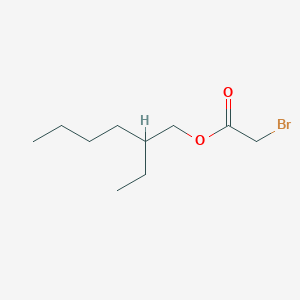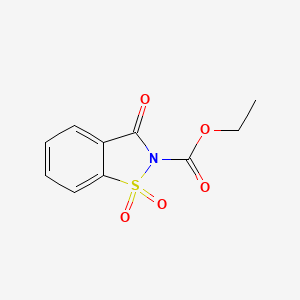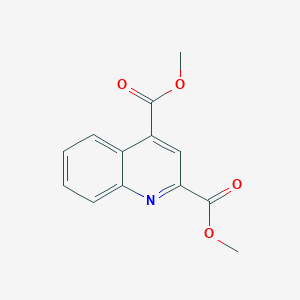![molecular formula C12H10N2O2 B3060786 Methyl [2,3'-bipyridine]-6'-carboxylate CAS No. 845827-15-8](/img/structure/B3060786.png)
Methyl [2,3'-bipyridine]-6'-carboxylate
Übersicht
Beschreibung
Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, materials science, and pharmaceuticals. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal centers, making them valuable ligands in coordination chemistry .
Wirkmechanismus
Target of Action
Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine . Bipyridine derivatives, such as Milrinone, are known to inhibit phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and smooth muscle contractility by metabolizing cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes .
Mode of Action
As a PDE-III inhibitor, Methyl [2,3’-bipyridine]-6’-carboxylate likely increases intracellular cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the heart cells, enhancing their function . This results in improved cardiac function and peripheral vasodilation .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. For instance, it enhances the L-type calcium channel’s activity, leading to increased calcium influx into the cell . This results in stronger cardiac muscle contraction. Additionally, cAMP activates the ryanodine receptor, causing a release of calcium from the sarcoplasmic reticulum, further contributing to muscle contraction .
Pharmacokinetics
Similar bipyridine derivatives like milrinone are known to have good bioavailability . They are administered intravenously and are primarily excreted unchanged in the urine .
Result of Action
The overall result of Methyl [2,3’-bipyridine]-6’-carboxylate’s action would be enhanced cardiac contractility and peripheral vasodilation . This could potentially be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised .
Vorbereitungsmethoden
The synthesis of Methyl [2,3’-bipyridine]-6’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . Industrial production methods often employ these catalytic processes due to their efficiency and high yield .
Analyse Chemischer Reaktionen
Methyl [2,3’-bipyridine]-6’-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl [2,3’-bipyridine]-6’-carboxylate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Methyl [2,3’-bipyridine]-6’-carboxylate can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 6-methyl-2,2’-bipyridine . Each of these compounds has unique properties and applications:
2,2’-Bipyridine: Known for its strong coordination with metal ions, making it a valuable ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochemical applications.
6-Methyl-2,2’-bipyridine: Exhibits different steric and electronic properties due to the presence of a methyl group, affecting its coordination behavior and reactivity.
Methyl [2,3’-bipyridine]-6’-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and coordination properties, making it valuable in specialized applications .
Eigenschaften
IUPAC Name |
methyl 5-pyridin-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHMOUAQBVFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228050 | |
| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-15-8 | |
| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845827-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060704.png)






acetate](/img/structure/B3060715.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)



